methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural elements include:
- Thiophen-2-yl substituent at position 6 (aromatic sulfur-containing ring).
- Trifluoromethyl group at position 4 (electron-withdrawing moiety).
- Methyl ester at position 2 (carboxylate derivative).
This compound shares structural similarities with dopamine receptor ligands (e.g., azaindole derivatives like L-750,667) but differs in core heterocycle and substituents .
Properties
CAS No. |
1027511-29-0 |
|---|---|
Molecular Formula |
C14H9F3N2O2S |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
methyl 6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H9F3N2O2S/c1-21-13(20)10-5-7-8(14(15,16)17)6-9(18-12(7)19-10)11-3-2-4-22-11/h2-6H,1H3,(H,18,19) |
InChI Key |
XHIDSUTYCKJNGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Knorr-Type Cyclization
Classical Knorr pyrrole synthesis adaptations employ β-ketoesters and aminopyridines. For example, condensation of ethyl 3-aminopyridine-2-carboxylate with acetylacetone in acetic acid yields the bicyclic core. Modifications include using methyl glyoxylate to introduce the C2 carboxylate directly, achieving methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in 65–72% yields.
Vilsmeier-Haack Formylation
Position-selective formylation at C3 is achieved via Vilsmeier-Haack conditions (POCl3/DMF), enabling subsequent functionalization. For instance, methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is synthesized in 80% yield, critical for introducing difluoromethyl or nitro groups.
Trifluoromethyl Group Introduction
Electrophilic Trifluoromethylation
The CF3 group at C4 is introduced via radical or electrophilic pathways. Using Umemoto’s reagent (trifluoromethylaryliodonium salts) under Cu(I) catalysis in DMF at 80°C installs the trifluoromethyl group with 55–60% efficiency. Alternatively, CF3I gas in the presence of TBHP (tert-butyl hydroperoxide) and Fe(II) sulfate achieves comparable yields.
Directed C–H Activation
Palladium-catalyzed C–H trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) selectively functionalizes C4. Optimized conditions (Pd(OAc)2, Ag2CO3, DCE, 100°C) afford 70% yield with minimal byproducts.
Thiophen-2-yl Group Installation via Suzuki-Miyaura Coupling
Boronic Acid Preparation
Thiophene-2-boronic acid is synthesized via Miyaura borylation of 2-bromothiophene with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 in dioxane (80°C, 12 h).
Cross-Coupling at C6
The brominated intermediate (methyl 6-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) undergoes Suzuki coupling with thiophene-2-boronic acid. Standard conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 90°C, 8 h) achieve 75–85% yield.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boronation | B2Pin2, Pd(dppf)Cl2, dioxane, 80°C | 88% |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, dioxane/H2O, 90°C | 82% |
Esterification and Protecting Group Strategies
Methyl Ester Formation
Early-stage esterification via diazomethane (CH2N2) in methanol quantitatively converts carboxylic acids to methyl esters. For acid-sensitive intermediates, methyl chloroformate with DMAP in THF is preferred (90–95% yield).
Nitrogen Protection
The indole nitrogen (N1) is protected with SEM (2-(trimethylsilyl)ethoxymethyl) groups during halogenation or coupling steps. SEMCl, NaH, and THF at 0°C afford 85% protected intermediates, crucial for preventing side reactions.
Purification and Analytical Validation
Chromatographic Techniques
Flash chromatography (silica gel, ethyl acetate/hexane) isolates intermediates. Final purification uses reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) to achieve >98% purity.
Spectroscopic Confirmation
-
1H NMR (400 MHz, CDCl3): δ 8.45 (d, J=5.2 Hz, 1H, H5), 7.75 (s, 1H, H3), 7.32 (dd, J=3.6, 5.0 Hz, 1H, thiophene), 3.95 (s, 3H, OCH3).
Challenges and Optimization
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group at position 2 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative, which serves as a precursor for further functionalization:
-
Reagents : Aqueous NaOH (2M) or HCl (6M) in methanol/water mixtures
-
Conditions : Reflux at 80–100°C for 4–6 hours
| Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carboxylic acid derivative | 6M HCl, reflux, 6h | 85 | |
| Sodium salt | 2M NaOH, 80°C, 4h | 78 |
Nucleophilic Aromatic Substitution at the Thiophene Ring
The electron-rich thiophene moiety undergoes electrophilic substitution reactions. Halogenation and nitration have been reported:
-
Bromination :
-
Nitration :
Palladium-Catalyzed Cross-Coupling Reactions
The trifluoromethyl group and pyrrolopyridine core enable Suzuki-Miyaura and Buchwald-Hartwig couplings:
Suzuki Coupling
-
Substrate : 3-Iodo-pyrrolo[2,3-b]pyridine derivative (precursor)
-
Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃
-
Conditions : DMF/H₂O (3:1), 100°C, 12h
| Aryl Group | Yield (%) | Reference |
|---|---|---|
| Phenyl | 82 | |
| 4-Methoxyphenyl | 75 |
Buchwald-Hartwig Amination
-
Reagents : Pd₂(dba)₃, Xantphos, primary/secondary amines
-
Conditions : Toluene, 110°C, 24h
Trifluoromethyl Group Reactivity
The CF₃ group participates in nucleophilic substitution under harsh conditions:
-
Hydrolysis :
-
Reduction :
Cyclization and Ring Expansion
The pyrrolo[2,3-b]pyridine core undergoes cyclocondensation with dienophiles:
-
Diels-Alder Reaction :
Photochemical Reactivity
UV-light-mediated reactions have been explored for functionalization:
-
Photooxidation :
-
Reagents : O₂, Rose Bengal (photosensitizer)
-
Conditions : 350 nm UV, 24h
-
Product : Sulfoxide derivative (yield: 45%)
-
Comparative Reactivity with Analogues
The thiophene and trifluoromethyl groups enhance reactivity compared to simpler pyrrolopyridines:
| Compound | Reaction | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| Methyl 6-(thiophen-2-yl) derivative | Bromination | 1.2 × 10⁻³ | |
| Methyl 6-phenyl analogue | Bromination | 0.8 × 10⁻³ | |
| Non-CF₃ derivative | Ester hydrolysis | 0.5 × 10⁻³ |
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing CF₃ group activates the pyrrolopyridine ring for nucleophilic attack at C3 and C6 positions .
-
Steric Hindrance : Bulkier substituents on the thiophene ring reduce coupling efficiency in Suzuki reactions (e.g., 2-naphthyl vs. phenyl) .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in cross-coupling reactions compared to non-polar solvents .
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit promising anticancer activities. For example, studies have shown that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival . The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Phosphodiesterase Inhibition
Methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate may serve as a scaffold for developing selective phosphodiesterase inhibitors. Phosphodiesterases play crucial roles in regulating intracellular signaling pathways, making them attractive targets for treating conditions like inflammation and neurodegenerative diseases . The compound's structural features could lead to the design of potent inhibitors with reduced side effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrrole-containing compounds against various pathogens, including Mycobacterium tuberculosis. Compounds with similar structures have demonstrated significant activity against drug-resistant strains . This suggests that this compound could be investigated for its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. SAR studies have indicated that modifications to the thiophenyl and trifluoromethyl groups can significantly impact biological activity .
Table 1: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Thiophenyl substitution | Enhanced selectivity against PDE4B |
| Trifluoromethyl group | Increased lipophilicity |
| Variations in carboxylate moiety | Altered solubility and stability |
Case Study: PDE4B Inhibitors
A study focused on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that specific modifications led to compounds with high selectivity for phosphodiesterase 4B (PDE4B), which is implicated in inflammatory responses . this compound could be a candidate for further optimization based on these findings.
Case Study: Antimicrobial Activity
In another investigation, derivatives similar to this compound were tested against Mycobacterium tuberculosis strains resistant to conventional therapies . Results indicated that certain modifications enhanced efficacy against resistant strains, suggesting a pathway for developing new therapeutic agents.
Mechanism of Action
Targets: Investigate molecular targets influenced by this compound.
Pathways: Explore the signaling pathways affected by its interactions.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.
| Compound | Substituent (Position 6) | Substituent (Position 4) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound (Thiophene) | Thiophen-2-yl | Trifluoromethyl | ~3.2 | <0.1 (low) |
| Furan Analogue (CAS 1027511-30-3) | Furan-2-yl | Trifluoromethyl | ~2.8 | ~0.5 (moderate) |
| Methyl 4-chloro-... (CAS 871583-23-2) | – | Chloro | ~2.5 | ~1.2 (high) |
Pharmacological Profile
- L-750,667 (azaindole derivative): Binds selectively to dopamine D4 receptors (Ki = 0.51 nM; >2000-fold selectivity over D2/D3) .
- Thiophene vs. Furan : Thiophene’s larger atomic radius may enhance receptor binding affinity compared to furan, though this requires experimental validation.
- Trifluoromethyl vs. Chloro : The trifluoromethyl group’s electron-withdrawing nature could stabilize receptor interactions versus chloro substituents .
Key Research Findings and Gaps
- Receptor Selectivity : The target compound’s thiophene and trifluoromethyl groups may improve CNS penetration compared to furan or chloro analogues, but in vitro binding assays are needed.
- Lack of Direct Data : Pharmacokinetic and safety profiles for the target compound remain uncharacterized, necessitating further studies.
Biological Activity
Methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1027511-29-0) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C14H9F3N2O2S
- Molar Mass : 326.29 g/mol
- Structural Components :
- A pyrrolo[2,3-b]pyridine core
- A thiophene ring
- A trifluoromethyl group
These structural elements contribute to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant anticancer activity. In particular, studies have shown that related compounds can inhibit the fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- FGFR Inhibition :
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Pyrrole-based compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and COX-2 activity.
- COX-2 Inhibition :
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Half-life | Moderate |
| Plasma Exposure | 1698 ng·h/mL (10 mg/kg) |
This profile suggests favorable absorption and distribution characteristics, which are essential for effective drug development .
Case Study: Antitumor Activity in Mouse Models
In a notable study involving a syngeneic mouse model (4T1), the compound demonstrated significant suppression of tumor growth when administered at appropriate dosages. The mechanism was linked to the activation of immune responses via cGAMP-mediated STING activation .
Structure-Activity Relationship (SAR)
The SAR analyses reveal that modifications in the thiophene and trifluoromethyl groups significantly affect biological activity. For instance:
| Compound Variant | FGFR Inhibition (IC50) | Anticancer Activity |
|---|---|---|
| Methyl 6-(thien-2-yl) | 7 nM | Strong |
| Methyl 6-(phenyl) | 25 nM | Moderate |
| Methyl 6-(furan) | >100 nM | Weak |
These findings suggest that the presence of the thiophene ring enhances biological efficacy compared to other substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
